8aH-pyrido[2,3-b]pyrazin-6-one
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Overview
Description
8aH-Pyrido[2,3-b]pyrazin-6-one is a heterocyclic compound that belongs to the pyridopyrazine family This compound is characterized by its fused pyridine and pyrazine rings, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8aH-pyrido[2,3-b]pyrazin-6-one typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic or basic conditions. This reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 8aH-Pyrido[2,3-b]pyrazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of pyrido[2,3-b]pyrazine-6,8-dione.
Reduction: Formation of dihydropyrido[2,3-b]pyrazin-6-one.
Substitution: Formation of substituted pyrido[2,3-b]pyrazin-6-one derivatives.
Scientific Research Applications
8aH-Pyrido[2,3-b]pyrazin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Employed in the development of DNA sensors due to its electrochemical properties.
Medicine: Investigated for its potential as an antioxidant and antiurease agent.
Mechanism of Action
The mechanism of action of 8aH-pyrido[2,3-b]pyrazin-6-one involves its interaction with various molecular targets. In biological systems, it can bind to DNA, altering its electrochemical properties and enabling its use in DNA sensing applications. Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Pyrido[1,2-a]pyrazin-6-one: Another member of the pyridopyrazine family with similar structural features but different electronic properties.
Pyrazolo[3,4-b]pyridine: A related heterocyclic compound with distinct biological activities.
Uniqueness: 8aH-Pyrido[2,3-b]pyrazin-6-one stands out due to its unique combination of electrochemical and nonlinear optical properties, making it highly valuable in both scientific research and industrial applications .
Properties
Molecular Formula |
C7H5N3O |
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Molecular Weight |
147.13 g/mol |
IUPAC Name |
8aH-pyrido[2,3-b]pyrazin-6-one |
InChI |
InChI=1S/C7H5N3O/c11-6-2-1-5-7(10-6)9-4-3-8-5/h1-5H |
InChI Key |
XCMLOFVOIJWOAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N=C2C1N=CC=N2 |
Origin of Product |
United States |
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